Anti-Proliferative Activity Against Human Cervical Cancer HeLa Cells: 4'-Chloro vs. 4'-Fluoro and 4'-Bromo Analogs
In a direct head-to-head comparison of three 4-halo-2',4'-dimethoxychalcones synthesized and tested under identical conditions, the target 4'-chloro compound achieved a HeLa cell inhibition rate of 79.23% at 100 μg/mL, positioning it between the more potent 4'-fluoro analog (85.66%) and the significantly less active 4'-bromo analog (57.96%) [1]. This non-linear halogen dependence demonstrates that the chloro substituent confers a distinct electronic character that is not simply additive with respect to halogen electronegativity.
| Evidence Dimension | In vitro anti-proliferative activity against HeLa cervical cancer cells |
|---|---|
| Target Compound Data | 79.23% inhibition at 100 μg/mL |
| Comparator Or Baseline | 4'-Fluoro-2',4'-dimethoxychalcone: 85.66% inhibition at 100 μg/mL; 4'-Bromo-2',4'-dimethoxychalcone: 57.96% inhibition at 100 μg/mL |
| Quantified Difference | 4'-Chloro is 6.43 percentage points less active than 4'-fluoro, but 21.27 percentage points more active than 4'-bromo |
| Conditions | MTT assay; HeLa cells; 100 μg/mL compound concentration; incubation time not explicitly specified for this data point; 10% FBS DMEM medium |
Why This Matters
For researchers building SAR models around halogen substitution in chalcones, the chloro congener serves as the critical intermediate data point that defines the non-linear activity cliff between fluoro and bromo analogs, making its inclusion essential for meaningful QSAR analysis.
- [1] Liao B, Yang Z, Muhebuli A, Ren B, Yang X. Synthesis of halogenated-dimethoxy-chalcone compounds and its anti cervical cancer activity in vitro. Journal of Xinjiang Medical University. 2018;41(2):237-240,244. View Source
